molecular formula C8H14ClNO2 B111597 (S)-alpha-Allyl-proline hydrochloride CAS No. 129704-91-2

(S)-alpha-Allyl-proline hydrochloride

Cat. No.: B111597
CAS No.: 129704-91-2
M. Wt: 191.65 g/mol
InChI Key: DIYYEOOBZVTROL-DDWIOCJRSA-N
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Description

(S)-alpha-Allyl-proline hydrochloride is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of an allyl group attached to the alpha carbon of the proline ring, and it exists as a hydrochloride salt

Scientific Research Applications

Catalysis in Organic Synthesis

(S)-α-Allyl-proline hydrochloride finds application in organic synthesis, particularly as a catalyst. In a study by Usui, Schmidt, and Breit (2009), it was utilized in the dual Pd/proline-catalyzed α-allylation reaction of enolizable ketones and aldehydes with allylic alcohols. This process involved generating a crucial π-allyl Pd intermediate from allylic alcohol, followed by nucleophilic attack of the enamine formed from the corresponding enolizable carbonyl substrate and proline (Usui, Schmidt, & Breit, 2009).

Enantioselective Reactions

(S)-α-Allyl-proline hydrochloride plays a role in enantioselective reactions. Traverse, Zhao, Hoveyda, and Snapper (2005) demonstrated its use in catalyzing the reaction of allyltrichlorosilane with aryl and α,β-unsaturated aldehydes at room temperature to afford homoallylic alcohols with high enantiomeric excess. The chiral catalyst used in this reaction was easily prepared from optically pure proline (Traverse, Zhao, Hoveyda, & Snapper, 2005).

Synthesis of Amino Acid Derivatives

The compound is also significant in the synthesis of amino acid derivatives. Iseki et al. (1997) reported its use in catalyzing the allylation and crotylation of aromatic aldehydes with allylic trichlorosilanes, yielding chiral homoallylic alcohols and their enantiomers with good enantioselective yields (Iseki, Kuroki, Takahashi, Kishimoto, & Kobayashi, 1997).

Safety and Hazards

The safety and hazards would need to be determined through specific toxicological studies. Generally, care should be taken when handling any chemical compounds, especially new ones whose safety profiles have not been fully established .

Future Directions

The future directions would depend on the intended use of the compound. If it shows promise in preclinical studies, it could move on to clinical trials. Alternatively, it could be used as a building block for synthesizing other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-Allyl-proline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.

    Allylation: The alpha carbon of (S)-proline is allylated using an appropriate allylating agent, such as allyl bromide, in the presence of a base like sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting (S)-alpha-Allyl-proline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Allyl-proline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: :

Properties

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYYEOOBZVTROL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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